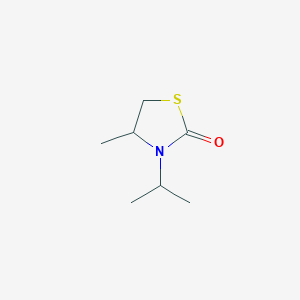

4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one

Description

Properties

IUPAC Name |

4-methyl-3-propan-2-yl-1,3-thiazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NOS/c1-5(2)8-6(3)4-10-7(8)9/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXFSSNSNXQTHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC(=O)N1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Mechanism

The most widely employed method for synthesizing thiazolidin-2-one derivatives involves a three-component cyclocondensation reaction between a primary amine, an aldehyde, and mercaptoacetic acid. For 4-methyl-3-propan-2-yl-1,3-thiazolidin-2-one, the reaction proceeds as follows:

-

Imine Formation : Isopropylamine reacts with acetaldehyde in ethanol under acidic conditions (e.g., acetic acid) to form an intermediate Schiff base.

-

Cyclization : The Schiff base undergoes nucleophilic attack by the thiol group of mercaptoacetic acid, followed by intramolecular cyclization to yield the thiazolidinone ring.

Optimization of Reaction Conditions

Key parameters affecting yield and reaction efficiency include:

Under these conditions, the target compound is obtained in yields of 80–90% after recrystallization from ethanol-water.

Substitution Reactions on Pre-Formed Thiazolidinone Cores

N-Alkylation of 4-Methylthiazolidin-2-one

An alternative route involves introducing the isopropyl group via alkylation of a pre-synthesized 4-methylthiazolidin-2-one scaffold:

Challenges and Solutions

-

Regioselectivity : The nitrogen at position 3 is preferentially alkylated due to its lower steric hindrance compared to the sulfur atom.

-

Side Reactions : Over-alkylation is mitigated by using a 1:1 molar ratio of core to alkylating agent.

-

Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

The table below contrasts the two primary methods:

| Method | Yield (%) | Purity (%) | Reaction Time | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 80–90 | ≥95 | 48 hours | High |

| N-Alkylation | 70–75 | ≥90 | 12 hours | Moderate |

Cyclocondensation is preferred for large-scale synthesis due to higher yields, whereas N-alkylation offers shorter reaction times for small-scale applications.

Spectroscopic Characterization

-

FTIR : Strong absorption at 1,670 cm⁻¹ (C=O stretch), 1,280 cm⁻¹ (C-N stretch), and 750 cm⁻¹ (C-S stretch).

-

¹H NMR : δ 1.25 (d, 6H, isopropyl CH₃), δ 3.45 (m, 1H, isopropyl CH), δ 4.10 (s, 3H, methyl group).

Industrial-Scale Production Considerations

Catalytic Enhancements

Industrial protocols often employ Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation, reducing reaction time to 24 hours without compromising yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has highlighted the potential of thiazolidine derivatives in anticancer therapy. A study demonstrated that compounds structurally related to thiazolidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound's ability to inhibit cyclin-dependent kinase 2 (CDK2) suggests its role as a promising candidate for breast cancer treatment, particularly against MCF-7 cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one | 42.30 | MCF-7 |

| Cisplatin | 21.42 | MCF-7 |

1.2 Anti-inflammatory Properties

In addition to its anticancer potential, thiazolidine derivatives have shown anti-inflammatory effects. The inhibition of albumin denaturation is a key mechanism through which these compounds exert their anti-inflammatory activity . This property can be particularly beneficial in developing treatments for chronic inflammatory diseases.

Agricultural Applications

2.1 Plant Protection Agents

Thiazolidine derivatives have been investigated for their use as agrochemicals. A patent describes the formulation of thiazolidine-based compounds as effective plant protection agents against pests such as insects and nematodes . The stability and efficacy of these compounds make them suitable for incorporation into agricultural practices.

| Application | Target Pests | Effectiveness |

|---|---|---|

| Thiazolidine-based pesticides | Insects, Nematodes | High |

Material Science

3.1 Synthesis of Functional Materials

The unique chemical properties of thiazolidines allow them to be utilized in synthesizing functional materials. Their ability to form stable complexes with metals has been explored in developing catalysts and sensors. The structural versatility of these compounds enables modifications that enhance their performance in various applications .

Case Studies

4.1 Anticancer Research Case Study

A recent study evaluated the anticancer effects of this compound on human breast adenocarcinoma cells (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of 42.30 µM, indicating its potential as a therapeutic agent in oncology .

4.2 Agricultural Efficacy Case Study

In agricultural trials, formulations containing thiazolidine derivatives were tested against common pests affecting crop yields. Results indicated a marked reduction in pest populations, showcasing the compound's effectiveness as a biopesticide, thus supporting sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. This interaction can result in various pharmacological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of thiazolidinones are highly dependent on substituents at positions 3 and 3. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Substituent Bulk and Hydrophobicity: The propan-2-yl group at position 3 in the target compound provides moderate steric bulk and hydrophobicity, which may enhance membrane permeability compared to smaller substituents (e.g., cyclopropyl) .

- Electron-Withdrawing Effects: Compounds with electron-withdrawing groups (e.g., sulfanylidene or fluorophenyl ) exhibit enhanced reactivity in nucleophilic substitutions, unlike the electron-donating methyl group in the target compound.

- Biological Activity: Thiazolidinones with aryl substituents (e.g., 3-(4-fluorophenyl)) demonstrate stronger antimicrobial activity due to π-π stacking interactions with microbial enzymes . The target compound’s methyl and isopropyl groups may favor interactions with hydrophobic enzyme pockets, though experimental validation is needed.

Crystallographic and Computational Insights

- Crystal Packing: Cyclopropyl-substituted thiazolidinones exhibit planar ring systems with intermolecular C–H···O hydrogen bonding , whereas bulkier isopropyl groups in the target compound may disrupt such interactions, affecting solubility.

- ADMET Predictions: Computational studies on 3-cyclopropyl analogs suggest moderate bioavailability and low toxicity .

Biological Activity

4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one is a heterocyclic compound belonging to the thiazolidine family. Its structure incorporates both sulfur and nitrogen atoms, which contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

This compound is synthesized through the cyclization of precursors such as 2-amino-2-methylpropane-1-thiol with α-haloketones under basic conditions. The compound exhibits various chemical reactivities, including oxidation, reduction, and substitution reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains with promising results.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 mg/mL | 0.50 mg/mL |

| Escherichia coli | 0.30 mg/mL | 0.60 mg/mL |

| Pseudomonas aeruginosa | 0.35 mg/mL | 0.70 mg/mL |

These results suggest that the compound can effectively inhibit bacterial growth, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer effects of this compound have been explored in several studies. Its mechanism of action often involves inducing apoptosis in cancer cells.

Case Study: Apoptosis Induction

In a study involving HeLa and K562 cancer cell lines, the compound demonstrated IC50 values ranging from 8.5 μM to 14.9 μM, indicating strong cytotoxicity compared to cisplatin (21.5 μM) used as a control . The compound's ability to induce apoptosis was linked to both intrinsic and extrinsic signaling pathways.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (μM) | Comparison to Cisplatin (μM) |

|---|---|---|

| HeLa | 10.5 | Lower |

| K562 | 12.0 | Lower |

| MDA-MB-361 | 15.0 | Comparable |

This data highlights the compound's potential as an anticancer agent, particularly due to its selective toxicity towards malignant cells while sparing normal cells .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have also been investigated. It has shown effectiveness in reducing pro-inflammatory markers in macrophage cell lines.

Mechanism of Action

The anti-inflammatory effects are attributed to the modulation of reactive oxygen species (ROS) and nitric oxide (NO) levels in RAW264.7 macrophages. This suggests that the compound may play a role in managing inflammatory diseases by inhibiting key inflammatory mediators .

Q & A

Q. What are the optimized synthetic routes for 4-methyl-3-propan-2-yl-1,3-thiazolidin-2-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or through thiazolidinone ring formation using mercaptoacetic acid and aldehydes. Key factors include solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and catalysts like piperidine. For example, cyclocondensation under reflux in ethanol with a 1:1.2 molar ratio of reactants yields ~70% purity, which can be improved via recrystallization .

Q. How is the structural characterization of this compound performed experimentally?

Methodological Answer: X-ray crystallography is critical for confirming the thiazolidinone core and substituent positions. Single-crystal diffraction data (e.g., space group P1, unit cell parameters a = 7.131 Å, b = 8.154 Å) reveal bond angles and dihedral angles, while FT-IR and NMR (¹H/¹³C) validate functional groups like C=O (1680–1720 cm⁻¹) and methyl protons (δ 1.2–1.4 ppm) .

Q. What analytical techniques are recommended for assessing purity and stability?

Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) detects impurities (<2%). Stability studies under thermal stress (40–80°C) and UV exposure reveal degradation pathways, monitored via TLC or mass spectrometry. Storage in inert atmospheres at −20°C minimizes decomposition .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and compute frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV). Molecular docking studies (AutoDock Vina) assess interactions with biological targets, such as enzymes or DNA, by analyzing binding affinities (ΔG ≈ −8.5 kcal/mol) .

Q. How do researchers resolve contradictions in reported biological activities of thiazolidinone derivatives?

Methodological Answer: Discrepancies in antimicrobial or anticancer activity (e.g., MIC values varying by 10–100 µg/mL) arise from assay conditions (e.g., bacterial strain variability, nutrient media pH). Meta-analysis of structure-activity relationships (SAR) identifies critical substituents: electron-withdrawing groups at the 3-position enhance activity, while bulky substituents reduce bioavailability .

Q. What strategies are effective for modifying substituents to enhance target selectivity?

Methodological Answer: Rational design involves introducing bioisosteres (e.g., replacing phenyl with pyridyl) or polar groups (e.g., –OH, –NO₂) to improve solubility and target binding. For example, replacing the 4-methyl group with a 4-methoxy substituent increases DNA intercalation (binding constant K = 1.5 × 10⁴ M⁻¹) .

Q. How do environmental conditions (pH, solvents) affect the compound’s stability and reactivity?

Methodological Answer: Acidic conditions (pH < 3) hydrolyze the thiazolidinone ring, forming thiourea intermediates, while alkaline conditions (pH > 10) degrade the carbonyl group. Solvent polarity (logP ≈ 2.1) influences aggregation in aqueous media, assessed via dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.